molecular formula C9H9ClO B1349987 2-(4-methylphenyl)acetyl chloride CAS No. 35675-44-6

2-(4-methylphenyl)acetyl chloride

Cat. No.: B1349987
CAS No.: 35675-44-6
M. Wt: 168.62 g/mol
InChI Key: QDZAWVLWIMOXJT-UHFFFAOYSA-N
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Description

Historical Context of Related Acyl Chlorides in Organic Chemistry

Acyl chlorides, or acid chlorides, are a class of organic compounds that have been instrumental in the advancement of organic chemistry. researchgate.net Their utility as highly reactive intermediates has been recognized since the 19th century. A pivotal moment in their history was the development of the Friedel-Crafts acylation reaction in 1877 by Charles Friedel and James Mason Crafts. This reaction demonstrated the ability of acyl chlorides to react with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride, to form ketones. This electrophilic aromatic substitution reaction became a fundamental tool for the synthesis of aromatic ketones and for introducing acyl groups onto aromatic rings.

The high reactivity of acyl chlorides stems from the presence of two electron-withdrawing groups (the oxygen and the chlorine) bonded to the carbonyl carbon. This makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for the facile conversion of acyl chlorides into a variety of other functional groups, including esters, amides, and acid anhydrides.

Significance of Arylacetyl Chlorides as Synthetic Intermediates

Arylacetyl chlorides, a subclass of acyl chlorides that includes 2-(4-methylphenyl)acetyl chloride, are particularly significant in organic synthesis due to their ability to introduce an arylmethylcarbonyl moiety. This structural motif is present in numerous biologically active molecules and functional materials.

One of the most prominent applications of arylacetyl chlorides is in the Friedel-Crafts acylation reaction. researchgate.net This reaction provides a direct method for the synthesis of aryl alkyl ketones. The resulting ketones can then be further transformed into other valuable compounds. For instance, the carbonyl group can be reduced to a methylene (B1212753) group via reactions like the Clemmensen or Wolff-Kishner reductions, effectively achieving the alkylation of an aromatic ring.

Furthermore, the high reactivity of arylacetyl chlorides makes them excellent precursors for the synthesis of esters and amides. Their reaction with alcohols or phenols yields the corresponding arylacetates, while their reaction with amines produces N-substituted arylacetamides. These reactions are often rapid and high-yielding.

The versatility of arylacetyl chlorides extends to their use in the synthesis of heterocyclic compounds. The electrophilic nature of the acyl chloride group allows it to react with various nucleophilic sites within a molecule, leading to the formation of cyclic structures. For example, chloroacetyl chloride, a related acyl chloride, is a versatile reagent in the synthesis of a wide array of heterocyclic compounds, including β-lactams, thiazolidinones, and benzothiazoles. researchgate.netresearchgate.net

Current Research Trajectories Involving this compound

Current research continues to explore the utility of this compound and related compounds in the synthesis of complex and biologically relevant molecules. A significant area of focus is the construction of heterocyclic frameworks, which are core structures in many pharmaceuticals.

Recent studies have demonstrated the use of derivatives of this compound in the synthesis of novel heterocyclic systems. For instance, research has shown that 2-chloro-N-p-tolylacetamide, which can be prepared from p-toluidine (B81030) and chloroacetyl chloride, serves as a precursor for the synthesis of various heterocyclic derivatives, including β-lactams. researchgate.net The β-lactam ring is a key structural feature of widely used antibiotics. researchgate.net

Another research trajectory involves the use of this compound derivatives in the synthesis of indolizine-based compounds. Indolizines are nitrogen-containing heterocyclic compounds that are bioisosteres of indoles and are found in various biologically active molecules. acs.org For example, 2-(4-methylphenyl)indolizine (B1620238) has been synthesized and subsequently functionalized in photocatalytic reactions, highlighting the role of the 2-(4-methylphenyl) moiety in creating novel functional materials. acs.org The electron-donating methyl group on the phenyl ring has been shown to have a positive effect on the yield of these reactions. acs.org

Furthermore, the azide (B81097) derivative, 2-azido-N-(4-methylphenyl)acetamide, has been synthesized from 2-chloro-N-(p-tolyl)acetamide. Organic azides are valuable intermediates in the synthesis of a wide range of nitrogen-containing heterocycles. This indicates a pathway for utilizing this compound in the construction of diverse heterocyclic systems with potential applications in medicinal chemistry.

The ongoing exploration of these synthetic routes underscores the continued importance of this compound as a versatile building block in modern organic synthesis, particularly for the creation of molecules with potential biological activity.

Properties

IUPAC Name

2-(4-methylphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZAWVLWIMOXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375274
Record name p-tolylacetyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35675-44-6
Record name p-tolylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35675-44-6
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Synthetic Methodologies for 2 4 Methylphenyl Acetyl Chloride

Laboratory-Scale Preparations

On a laboratory scale, the synthesis of 2-(4-methylphenyl)acetyl chloride is typically performed using batch processes that prioritize versatility and accessibility of reagents.

Synthesis from 2-(4-methylphenyl)acetic acid via Thionyl Chloride Mediation

The most common and well-established laboratory method for preparing this compound is the reaction of 2-(4-methylphenyl)acetic acid with thionyl chloride (SOCl₂) askiitians.com. This reaction is highly efficient due to the nature of its byproducts.

In a typical procedure, 2-(4-methylphenyl)acetic acid is reacted with an excess of thionyl chloride, often at reflux temperatures orgsyn.orgcommonorganicchemistry.com. The reaction can be run neat (without a solvent) or with an inert solvent like dichloromethane or toluene orgsyn.orggoogle.com. The primary advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases chemguide.co.ukmasterorganicchemistry.com. This simplifies the workup process, as the gaseous byproducts can be easily removed from the reaction mixture, often leaving a crude product that can be purified by distillation under reduced pressure chemguide.co.uk.

A typical laboratory procedure involves heating the carboxylic acid with two equivalents of thionyl chloride at reflux (approximately 84°C) for several hours orgsyn.org. After the reaction is complete, the excess thionyl chloride is removed under vacuum to yield the crude this compound orgsyn.org.

Alternative Chlorinating Reagents and Conditions

While thionyl chloride is widely used, several other chlorinating agents can be employed for the synthesis of acyl chlorides, each with distinct advantages and disadvantages chemguide.co.ukmasterorganicchemistry.comlibretexts.org. The choice of reagent can depend on the scale of the reaction, the sensitivity of the starting material, and the desired purity of the final product.

Common Chlorinating Reagents:

Oxalyl Chloride ((COCl)₂): This reagent is often used for milder reaction conditions, typically at room temperature in an inert solvent like dichloromethane commonorganicchemistry.com. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction sciencemadness.org. The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous, which simplifies purification.

Phosphorus Pentachloride (PCl₅): PCl₅ is a highly reactive solid that can convert carboxylic acids to acyl chlorides under cold conditions chemguide.co.uk. A significant drawback is the formation of a liquid byproduct, phosphorus oxychloride (POCl₃), which must be separated from the desired acyl chloride by fractional distillation chemguide.co.ukstackexchange.com.

Phosphorus Trichloride (B1173362) (PCl₃): This liquid reagent is less reactive than PCl₅ chemguide.co.uk. The reaction produces phosphorous acid (H₃PO₃) as a byproduct, which also requires separation via distillation chemguide.co.uk.

Precursor Derivatization Approaches

In some cases, derivatizing the precursor carboxylic acid can facilitate a cleaner or more efficient chlorination reaction. One such approach involves converting the carboxylic acid into its corresponding carboxylate salt, such as sodium 2-(4-methylphenyl)acetate, before introducing the chlorinating agent. This method can be particularly useful when using reagents like oxalyl chloride. The reaction of the sodium salt with the chlorinating agent can proceed under mild conditions and may prevent side reactions associated with the acidic proton of the carboxylic acid.

Industrial Production Approaches

For the large-scale synthesis of this compound, industrial methodologies focus on maximizing yield, purity, safety, and process efficiency. This often involves moving from traditional batch reactors to more advanced, automated systems.

Continuous Flow Processes for Enhanced Yield and Purity

Continuous flow chemistry has emerged as a powerful technology for the industrial production of chemical intermediates, including acyl chlorides chimia.ch. In a continuous flow process, reagents are pumped through a network of tubes or microreactors where the reaction occurs nih.gov. This methodology offers several advantages over traditional batch processing for a reaction like the synthesis of this compound.

Key advantages include:

Enhanced Safety: Flow reactors handle only small volumes of reactive materials at any given time, significantly reducing the risks associated with exothermic reactions or the handling of hazardous reagents like thionyl chloride chimia.ch.

Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise and efficient temperature control, minimizing the formation of thermal degradation byproducts and improving selectivity made-in-china.com.

Increased Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality and often higher yields compared to batch reactors nih.govaiche.org.

Scalability: Scaling up production in a flow system can be achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up large batch reactors aiche.org.

Automated Reactor Control in Large-Scale Synthesis

To ensure reproducibility and safety in industrial settings, the large-scale synthesis of this compound is often conducted in automated reactor systems mdpi.com. These systems use sophisticated process control technology to monitor and manage critical reaction parameters without manual intervention syrris.commt.com.

Automated systems typically integrate sensors, pumps, and temperature control units with a central process logic controller (PLC) or computer mdpi.comborosilscientific.com. Real-time data on variables such as temperature, pressure, pH, and reagent flow rates are continuously collected and used to make automatic adjustments syrris.com. This level of control ensures that the reaction proceeds under optimal conditions from start to finish.

The implementation of process automation leads to significant improvements in:

Consistency and Reliability: Automation eliminates human error, ensuring that every batch is produced under identical conditions, leading to a highly consistent product mdpi.com.

Process Optimization: Automated systems can run numerous experiments under slightly varied conditions to quickly identify the optimal parameters for maximum yield and purity.

Data Logging: All process parameters are logged automatically, providing a complete and accurate record for quality control and process analysis mt.com.

Green Chemistry Principles in Synthesis Methodologies

The application of green chemistry principles to the synthesis of this compound is pivotal in minimizing the environmental footprint of its production. Traditional methods for synthesizing acyl chlorides often involve hazardous reagents and generate significant waste. Green methodologies focus on reducing or eliminating toxic substances, improving energy efficiency, and utilizing renewable resources. Key areas of improvement include the adoption of solvent-free reaction conditions and the development of sustainable catalytic systems, which lead to safer processes, higher atom economy, and reduced environmental impact.

The elimination of volatile organic solvents is a cornerstone of green chemistry, as they are major contributors to environmental pollution. Solvent-free synthesis of acyl chlorides, including this compound, offers a significant advantage by reducing waste and simplifying product purification. These reactions are often conducted by directly mixing the reactants, sometimes with the aid of a catalyst, and heating the mixture.

Research into the acylation of alcohols, amines, and thiols has demonstrated the high efficiency of solvent-free systems. A general and cost-effective green procedure involves the treatment of a carboxylic acid with an acylating agent like an acid anhydride or acid chloride at elevated temperatures (80–85 °C) without any solvent or catalyst researchgate.net. This approach not only prevents pollution but also streamlines the process, as the final product can often be isolated by simple distillation researchgate.net.

A specific methodology for preparing aliphatic acyl chlorides under solvent-free conditions involves reacting the corresponding carboxylic acid with bis(trichloromethyl)carbonate, using a catalytic amount of dimethylformamide (DMF). This process is noted for its minimal environmental pollution, few by-products, and high product purity (>99%) google.com. The by-products, hydrogen chloride (HCl) and carbon dioxide (CO2), are gaseous and can be easily recovered or neutralized google.com. The efficacy of this method is demonstrated by high yields for various acyl chlorides, as detailed in the table below.

Efficacy of Solvent-Free Synthesis of Various Acyl Chlorides

Carboxylic AcidChlorinating AgentCatalystTemperature (°C)Reaction Time (min)Yield (%)Purity (%)
Propionic AcidBis(trichloromethyl)carbonateDMF304089.8699.89
Isovaleric AcidBis(trichloromethyl)carbonateDMF705088.7499.34
Hexanoic AcidBis(trichloromethyl)carbonateDMF605098.1899.64
google.com

This solvent-free approach significantly reduces the process's E-factor (the mass ratio of waste to desired product) and aligns with the principles of preventing waste rather than treating it after it has been created humanjournals.com.

The choice of catalyst is critical in developing sustainable synthetic routes for this compound. Green chemistry encourages the use of catalytic reagents over stoichiometric ones, as catalysts can be used in small amounts and can often be recycled and reused, thus minimizing waste. The focus is on replacing hazardous and corrosive catalysts, such as aluminum chloride (AlCl₃) and strong mineral acids, with more environmentally benign alternatives acs.orgrsc.org.

Solid acid catalysts represent a significant advancement in sustainable acylation reactions. These catalysts are advantageous because they are typically non-corrosive, easy to handle, and can be readily separated from the reaction mixture by simple filtration, facilitating their reuse. Examples of such catalysts include:

Sulfated Zirconia : This solid superacid has proven to be a highly effective and selective catalyst in Friedel-Crafts acylation reactions, offering a green alternative to traditional Lewis acids like AlCl₃. rsc.org. It is particularly valuable in producing intermediates for the pharmaceutical industry rsc.org.

Polymeric Sulfonic Acids (e.g., Nafion) : These solid-phase catalysts can replace hazardous mineral acids like phosphoric acid. acs.org. Their use minimizes risks associated with handling corrosive acids and reduces the waste generated from neutralization steps acs.org.

Zeolites and Clays : These materials can also serve as solid acid catalysts, offering high selectivity and the potential for regeneration and reuse.

Another green catalytic strategy involves using reagents that produce minimal or non-hazardous waste. Methanesulfonic anhydride, for instance, can promote Friedel-Crafts acylation reactions without the use of any metallic or halogenated components, resulting in a cleaner waste stream acs.orgorganic-chemistry.org. Similarly, the use of thionyl chloride (SOCl₂) for converting carboxylic acids to acyl chlorides is advantageous because its by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed and managed, simplifying product purification libretexts.orgchemguide.co.uk.

Comparison of Catalysts for Greener Acylation Reactions

Catalyst/Reagent TypeExampleAdvantages in Sustainable Production
Traditional Lewis AcidAluminum Chloride (AlCl₃)(Baseline) Effective but stoichiometric, corrosive, and generates hazardous waste.
Solid Acid CatalystSulfated ZirconiaHeterogeneous, reusable, non-corrosive, high selectivity, easy separation rsc.org.
Polymeric Resin CatalystNafionReduces hazards from mineral acids, minimizes waste from neutralization acs.org.
Metal- and Halogen-Free PromoterMethanesulfonic AnhydrideAvoids metallic and halogenated waste streams, good yields acs.orgorganic-chemistry.org.
Reagent with Gaseous By-productsThionyl Chloride (SOCl₂)By-products (SO₂, HCl) are easily removed, simplifying purification libretexts.orgchemguide.co.uk.

The ideal catalyst for the sustainable production of this compound would be a recyclable, non-toxic, and highly efficient solid acid that can operate under mild, preferably solvent-free, conditions.

Reactivity and Chemical Transformations of 2 4 Methylphenyl Acetyl Chloride

Nucleophilic Acyl Substitution Reactions

2-(4-methylphenyl)acetyl chloride, as a typical acyl chloride, readily undergoes nucleophilic acyl substitution reactions. The carbon atom of the carbonyl group is electron-deficient due to the electron-withdrawing effects of both the chlorine and oxygen atoms, making it a prime target for nucleophilic attack. chemguide.co.ukchemguide.co.uk

Amidation Reactions with Amines

The reaction of this compound with primary and secondary amines is a facile and common method for the synthesis of the corresponding N-substituted amides. fishersci.itcommonorganicchemistry.com This reaction, often referred to as the Schotten-Baumann reaction, typically proceeds rapidly at room temperature in the presence of a suitable base to neutralize the hydrogen chloride byproduct. fishersci.it

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom to yield the amide. chemguide.co.uklibretexts.org The reaction is highly exothermic and can be violent if concentrated reactants are used. libretexts.org

A variety of amines can be used in this reaction, including primary and secondary alkyl and aryl amines. docbrown.info The use of a base, such as a tertiary amine (e.g., triethylamine (B128534) or DIEA) or pyridine (B92270), is crucial to scavenge the HCl formed, which would otherwise protonate the starting amine, rendering it non-nucleophilic. fishersci.itcommonorganicchemistry.com

Table 1: Examples of Amidation Reactions with this compound

AmineBaseSolventProduct
PyrrolidineTriethylamineCyrene™N-(2-(4-methylphenyl)acetyl)pyrrolidine
Aniline (B41778)TriethylamineCyrene™N-phenyl-2-(4-methylphenyl)acetamide
BenzylamineTriethylamineCyrene™N-benzyl-2-(4-methylphenyl)acetamide

Data sourced from a study on amide synthesis in the bio-based solvent Cyrene™. hud.ac.uk

Esterification Reactions with Alcohols

This compound reacts readily with alcohols and phenols to form esters. savemyexams.comchemguide.co.uk This method is often preferred over Fischer esterification (reaction with a carboxylic acid) because the reaction with an acyl chloride is faster and irreversible, leading to higher yields of the ester. savemyexams.comlibretexts.org

The reaction proceeds via a nucleophilic addition-elimination mechanism, where the alcohol's oxygen atom attacks the carbonyl carbon. chemguide.co.uklibretexts.org This is followed by the elimination of hydrogen chloride gas. chemguide.co.uklibretexts.org The reaction is typically vigorous and occurs at room temperature. chemguide.co.uklibretexts.org While the reaction can proceed without a catalyst, a base like pyridine is sometimes added to neutralize the HCl byproduct. researchgate.net

Table 2: Solvents for Esterification of Alcohols with Acyl Chlorides

SolventNotes
tert-Butanol (t-BuOH)Often used in enzymatic esterifications.
Dichloromethane (DCM)A common aprotic solvent for this reaction.
N,N-Dimethylformamide (DMF)A polar aprotic solvent that can be used.
Methyl tert-butyl ether (MTBE)A safer alternative to diethyl ether.

Information compiled from various sources discussing suitable solvents for esterification reactions. researchgate.net

Reactions with Thiols and Other Nucleophiles

Analogous to its reactions with alcohols, this compound reacts with thiols to form thioesters. wikipedia.org This reaction is a common method for thioester synthesis, involving the reaction of the acyl chloride with an alkali metal salt of a thiol. wikipedia.org

The general reaction is: R'COCl + RSNa → R'COSR + NaCl wikipedia.org

This transformation is a key step in various synthetic methodologies, including the synthesis of peptide thioesters. nih.gov The reactivity of the acyl chloride allows for efficient coupling with the thiol nucleophile.

Role as a Key Acylating Agent

This compound serves as a potent acylating agent, introducing the 2-(4-methylphenyl)acetyl group onto various substrates. byjus.com

Friedel-Crafts Acylation with Aromatic Systems

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate aromatic compounds in a classic Friedel-Crafts acylation reaction. organic-chemistry.orgucla.edu This electrophilic aromatic substitution reaction results in the formation of an aryl ketone. ucla.edu

The mechanism involves the formation of an acylium ion (RCO⁺) through the reaction of the acyl chloride with the Lewis acid catalyst. chemguide.co.uk This electrophile then attacks the aromatic ring, followed by deprotonation to restore aromaticity. chemguide.co.uk A key advantage of Friedel-Crafts acylation is that the product ketone is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

When an activated aromatic ring, such as toluene, is acylated, the position of substitution is directed by the existing substituent. For toluene, acylation with this compound would be expected to yield primarily the para-substituted product due to the directing effect of the methyl group. libretexts.org

Intramolecular Friedel-Crafts acylation is also possible if the molecule contains both the acyl chloride functionality and an aromatic ring, leading to the formation of cyclic ketones. This is a valuable method for constructing polycyclic systems. masterorganicchemistry.com

Acylation of Heterocyclic Compounds

This compound can be used to acylate various heterocyclic compounds, such as thiophene (B33073), furan, and pyrrole. researchgate.nettsijournals.comgoogle.com These reactions are typically carried out in the presence of a Lewis acid catalyst. For instance, the acylation of thiophene with acyl chlorides can be catalyzed by zinc halides. google.com

The high reactivity of some heterocyclic rings can lead to complications under strong Lewis acid conditions. core.ac.uk Therefore, milder catalysts or alternative acylating agents are sometimes employed. The acylation of 2-substituted furans and thiophenes has been achieved using N-acylbenzotriazoles in the presence of TiCl₄ or ZnBr₂, providing good yields of the corresponding acyl-substituted heterocycles. core.ac.uk For example, the reaction of thiophene with 4-methylphenyl-acylbenzotriazole in the presence of ZnBr₂ gives 2-acylthiophene in high yield. core.ac.uk

Participation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are highly valued in organic synthesis for their efficiency and atom economy. ajrconline.org this compound serves as a key component in several such reactions.

Synthesis of β-Acetamido Ketones

A notable application of this compound is in the one-pot, four-component synthesis of β-acetamido ketones. ajrconline.org These compounds are valuable precursors for synthesizing biologically and pharmacologically important molecules, such as β-amino alcohols. ajrconline.org The general reaction involves the condensation of an aromatic aldehyde, an enolizable ketone, a nitrile (which often serves as the solvent), and an acyl chloride. ajrconline.orgresearchgate.net

In this context, this compound provides the acyl group that ultimately forms the N-acyl side chain of the resulting β-acetamido ketone. The reaction is typically facilitated by a Lewis or Brønsted acid catalyst. Various catalysts have been successfully employed to promote this transformation, demonstrating the robustness of the method.

A representative reaction scheme is the condensation of an aryl aldehyde, acetophenone, and acetonitrile (B52724), where this compound is used to generate the corresponding β-(p-tolylacetamido) ketone. The reaction is efficiently catalyzed by agents such as copper(II) chloride, which is noted for being inexpensive and readily available. ajrconline.org

Table 1: Catalysts and Conditions for the Synthesis of β-Acetamido Ketones via MCR

Catalyst Reactants Solvent Conditions Outcome Reference
Copper(II) chloride dihydrate (CuCl₂·2H₂O) Aryl aldehyde, Acetophenone, Acetyl Chloride Acetonitrile 80-85°C, Reflux High yields of clean β-acetamido ketones. ajrconline.org ajrconline.org
H₇SiV₃W₉O₄₀ Aromatic aldehyde, Enolizable ketone, Acetyl Chloride Acetonitrile Not specified Effective for one-pot, four-component condensation. researchgate.net researchgate.net
Cobalt(II) chloride (CoCl₂) Aryl aldehydes, Acetophenone, Acetyl Chloride Acetonitrile Not specified Used as a Lewis acid catalyst for the synthesis. ajrconline.org ajrconline.org

Tandem Reactions and Cascade Processes

Tandem reactions, also known as cascade or domino reactions, involve the sequential formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. liberty.edu The multi-component synthesis of β-acetamido ketones described above is a prime example of a tandem process. thieme-connect.de The sequence is believed to involve an initial reaction between the aldehyde, ketone, and acyl chloride, followed by a nucleophilic attack from the nitrile in a Ritter-type reaction, and subsequent hydrolysis to yield the final product, all within one pot.

Beyond this specific MCR, acyl chlorides like this compound are potential candidates for other cascade processes. For instance, tandem homologation-acylation sequences have been developed to produce α-acylated γ-keto carbonyls. nih.gov While some of these specific sequences show better results with acylating agents like anhydrides over acetyl chloride, they illustrate the principle of using an acylation step to terminate a cascade process. nih.gov The reactivity of the acyl chloride group makes it a suitable functional handle for engaging with intermediates generated in situ during a tandem reaction sequence.

Other Significant Transformations

Reduction Reactions to Aldehydes and Alcohols

The reduction of this compound can be controlled to yield either the corresponding aldehyde, 2-(4-methylphenyl)acetaldehyde, or the alcohol, 2-(4-methylphenyl)ethanol.

Reduction to Aldehydes: The selective partial reduction of an acyl chloride to an aldehyde is a classic transformation. The most well-known method is the Rosenmund reduction, which employs a palladium catalyst poisoned with a substance like barium sulfate (B86663) (Pd/BaSO₄). byjus.com The poison deactivates the catalyst just enough to prevent the subsequent reduction of the newly formed aldehyde to an alcohol. byjus.comstackexchange.com This method is applicable to this compound.

Alternatively, sterically hindered hydride reagents can achieve this transformation. Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) is a common choice as it is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and typically stops the reduction at the aldehyde stage. youtube.com

Reduction to Alcohols and Hydrocarbons: For a more complete reduction to the primary alcohol, stronger reducing agents are required. However, a more advanced method involves the use of triethylsilane (HSiEt₃) in the presence of a catalytic amount of the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. organic-chemistry.org For aromatic and benzylic acyl chlorides like this compound, this system facilitates a smooth partial reduction to the corresponding triethylsilyl (TES)-protected benzylic alcohols. organic-chemistry.org In contrast, aliphatic acyl chlorides can be fully reduced to the corresponding hydrocarbon under similar conditions. organic-chemistry.orgmdma.ch

Table 2: Reduction Methods for this compound

Reagent/Method Product Key Features Reference
H₂ with Pd/BaSO₄ (Rosenmund Reduction) 2-(4-methylphenyl)acetaldehyde Classic method; poisoned catalyst prevents over-reduction. byjus.com byjus.comstackexchange.com
Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) 2-(4-methylphenyl)acetaldehyde Uses a sterically hindered, mild hydride source. youtube.com youtube.com

Oxidation Reactions of Derivatives

The derivatives of this compound, particularly the aldehyde and alcohol obtained from its reduction, can undergo further oxidation. The acyl chloride itself is at a high oxidation state and is not typically subject to further oxidation at the carbonyl carbon.

The alcohol derivative, 2-(4-methylphenyl)ethanol, can be oxidized to form either the aldehyde or the carboxylic acid, depending on the choice of oxidizing agent. Milder reagents like pyridinium (B92312) chlorochromate (PCC) would favor the formation of 2-(4-methylphenyl)acetaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or the Jones reagent (CrO₃ in sulfuric acid), would oxidize the primary alcohol directly to the corresponding carboxylic acid, 2-(4-methylphenyl)acetic acid. researchgate.net

Similarly, the aldehyde derivative, 2-(4-methylphenyl)acetaldehyde, can be readily oxidized to 2-(4-methylphenyl)acetic acid using a variety of oxidizing agents, including Tollens' reagent or potassium permanganate. This transformation is a common step in synthetic sequences where an aldehyde serves as an intermediate.

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in Complex Organic Molecule Construction

2-(4-methylphenyl)acetyl chloride serves as a crucial building block for the assembly of more intricate molecular architectures, finding applications in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers.

The 2-(4-methylphenyl)acetyl moiety is incorporated into various compounds with potential biological activity. For instance, it is a key component in the synthesis of certain thiazolidinone derivatives. Thiazolidinones are a class of heterocyclic compounds known for a wide range of pharmacological effects. In one study, this compound was used to prepare 3-[{2-[(4-Methylphenyl)carbamothioyl]hydrazinylidene}methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate, a compound that demonstrated both anticancer and antibacterial properties. nih.gov

Table 1: Examples of Bioactive Compounds Synthesized Using this compound or its Derivatives
Compound NameClass of CompoundPotential ApplicationReference
3-[{2-[(4-Methylphenyl)carbamothioyl]hydrazinylidene}methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetateThiazolidinone derivativeAnticancer, Antibacterial nih.gov
(S)-MetolachlorChloroacetamideHerbicide arkat-usa.org

While direct large-scale synthesis of natural products using this compound is not extensively documented, its structural motif is found in or can be used to create analogues of naturally occurring compounds. For example, the synthesis of 2-aryl-4-quinolones, which are aza-analogues of flavones (a class of natural products), can be accomplished using derivatives of amino acetophenones, which can be prepared through reactions involving acyl chlorides. mdpi.com These azaflavones are of interest in drug discovery due to their structural similarity to flavones, which exhibit a wide range of biological activities. mdpi.com

The reactivity of this compound allows for its use in the synthesis of specialized monomers, which can then be polymerized to create materials with specific properties. While detailed examples specifically using this compound are not abundant in the provided search results, the general reactivity of acyl chlorides makes them suitable for esterification and amidation reactions, which are fundamental processes in the creation of polyesters and polyamides. The physical and chemical properties of the resulting polymers would be influenced by the presence of the 4-methylphenyl group.

Precursor for Diverse Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound is a valuable starting material for the synthesis of various heterocyclic systems, including thiazoles, thiazolidinones, pyrimidines, and pyrazoles.

Thiazole (B1198619) and thiazolidinone rings are present in numerous biologically active compounds. nih.govnih.gov The synthesis of thiazole derivatives can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.netmdpi.com While not a direct reactant, this compound can be used to prepare precursors for this reaction.

More directly, this compound is implicated in the synthesis of thiazolidin-4-ones. For example, the reaction of an imine with thioglycolic acid is a common route to thiazolidin-4-ones. researchgate.net In some synthetic pathways, chloroacetyl chloride, a related acyl chloride, is used to form an intermediate that then reacts with a sulfur-containing nucleophile. researchgate.net By analogy, this compound could be used to introduce the 2-(4-methylphenyl)acetyl group into the final thiazolidinone structure. Research has shown the synthesis of various 2-aryl-thiazolidin-4-one derivatives with potential biological activities. nih.gov

Table 2: Heterocyclic Systems Derived from this compound or Related Precursors
Heterocyclic SystemSynthetic Route ExamplePotential ApplicationsReferences
ThiazoleHantzsch thiazole synthesis from derived precursorsAntibacterial, Antifungal, Anticancer nih.govresearchgate.netmdpi.comnih.govresearchgate.net
ThiazolidinoneReaction of imines with thioglycolic acid derivativesAnticancer, Antibacterial nih.govnih.govmdpi.comhec.gov.pk
PyrimidineCyclization reactions involving amidine precursorsCOX-2 inhibition nih.gov
Pyrazole (B372694)Condensation of β-dicarbonyl compounds with hydrazinesAnti-inflammatory, Analgesic, Antidepressant ijtsrd.comresearchgate.netnih.govhilarispublisher.comorganic-chemistry.org

Pyrimidines are another important class of heterocycles. The synthesis of 2-(4-methylsulfonylphenyl)pyrimidines, which are potent and selective COX-2 inhibitors, starts from precursors that can be synthesized using multi-step reactions, where an acyl chloride could be a potential reactant for introducing specific side chains. nih.gov

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are known for a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antidepressant effects. nih.govhilarispublisher.com The Knorr pyrazole synthesis, a classical method, involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648). hilarispublisher.com While this compound is not a direct reactant in the Knorr synthesis, it can be used to prepare the necessary β-dicarbonyl precursors. For example, the acylation of a ketone enolate with this compound would yield a 1,3-dicarbonyl compound that can then be cyclized with a hydrazine to form a pyrazole ring. Various substituted pyrazoles have been synthesized through different routes, highlighting the versatility of this heterocyclic core. ijtsrd.comresearchgate.netorganic-chemistry.org

Contribution to Indolizine (B1195054) Scaffolds

This compound is a valuable precursor in the synthesis of indolizine scaffolds, which are important structural motifs in many biologically active compounds. The reactivity of the acetyl chloride group allows for its participation in cyclization reactions to form the fused bicyclic indolizine system.

One common strategy involves the reaction of a pyridine (B92270) derivative with an α-halo ketone or a related species, followed by an intramolecular cyclization. While direct use of this compound in a one-pot synthesis of indolizines is not the most common method, its derivatives play a crucial role. For instance, it can be converted to the corresponding α-bromo ketone, which then reacts with a pyridine to form a pyridinium (B92312) ylide. This intermediate subsequently undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile to construct the indolizine ring. organic-chemistry.orgjbclinpharm.org

Recent research has demonstrated that electron-donating groups on the phenyl ring of 2-phenylindolizine (B189232) derivatives, such as the methyl group in 2-(4-methylphenyl)indolizine (B1620238), have a positive effect on the synthesis of trifluoromethylthiolated indolizines, leading to high yields of the desired products. acs.org For example, 2-(4-methylphenyl)indolizine can be converted to its 3-((trifluoromethyl)thio) derivative with an 80% yield. acs.org The synthesis of various substituted indolizines often involves multi-step sequences where the initial building blocks are carefully chosen to introduce desired functionalities. nih.govmdpi.com The general synthesis of indolizines can be achieved through several pathways, including 1,3-dipolar cycloadditions and condensation reactions. jbclinpharm.org

Catalytic Applications of Derivatives

Derivatives of this compound have found utility in the realm of catalysis, particularly in palladium-catalyzed cross-coupling reactions.

Role in Mizoroki-Heck Reactions

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex. wikipedia.org While this compound itself is not a direct participant in the standard Mizoroki-Heck reaction, its derivatives, such as the corresponding aryl halides, can be utilized. The reaction has seen significant advancements, including variations that proceed under milder conditions, such as room temperature, and the use of different coupling partners. rsc.org

Recent developments have focused on expanding the scope of the Mizoroki-Heck reaction to include unactivated alkyl chlorides, a challenging class of substrates. nih.gov This highlights the ongoing efforts to broaden the applicability of this important transformation. The reaction mechanism typically involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Development of New Catalytic Systems

The development of new catalytic systems is a continuous effort in chemical research. While direct applications of this compound in creating new catalysts are not extensively documented, its structural motif can be incorporated into ligands for metal catalysts. For instance, the development of a new generation of methyl chloride synthesis catalysts has been a subject of study, focusing on modifying existing catalysts to improve performance. nih.gov The design of novel ligands is crucial for enhancing the efficiency, selectivity, and scope of catalytic transformations.

Development of Novel Materials

The versatility of this compound extends to the field of materials science, where it serves as a building block for polymers and as a precursor for specialized ligands.

Synthesis of Resins and Other Polymer Precursors

This compound and related compounds can be used in the synthesis of novel resins and polymer precursors. Acetyl-containing phenolic resins, for example, are a class of reactive polymers. researchgate.net The synthesis of such resins can involve the condensation of an acetyl-substituted phenol (B47542) with formaldehyde. cnrs.fr Although not a direct monomer, this compound can be used to introduce the 4-methylphenylacetyl group into polymer backbones, thereby modifying the properties of the resulting material.

The copolymerization of related monomers, such as ring-substituted 2-methoxyethyl phenylcyanoacrylates, with styrene (B11656) has been explored to create new polymeric materials. chemrxiv.org These studies provide insights into how the incorporation of specific functional groups can influence the characteristics of the final polymer.

Chelating Ligand Precursors for Material Chemistry

Chelating ligands are essential in coordination chemistry and materials science for their ability to bind to metal ions. This compound can serve as a precursor for the synthesis of such ligands. The acetyl chloride functionality allows for its reaction with various nucleophiles to create more complex molecules that can act as bidentate or multidentate ligands.

For example, it can be reacted with amines or other nitrogen-containing compounds to form amide-based ligands. These ligands can then be used to form metal complexes with specific catalytic or material properties. The synthesis of novel Pd(II) complexes with chelating and non-chelating heterocyclic iminocarbene ligands demonstrates the importance of ligand design in controlling the structure and reactivity of metal complexes. nih.gov

Mechanistic and Kinetic Investigations of Reactions Involving 2 4 Methylphenyl Acetyl Chloride

Reaction Mechanism Elucidation

The mechanisms of reactions involving 2-(4-methylphenyl)acetyl chloride are diverse, ranging from polar nucleophilic substitutions to processes involving radical intermediates and pericyclic reactions.

Nucleophilic Acyl Substitution Mechanisms (SN1 vs. SN2 Pathways)

Nucleophilic acyl substitution is a primary reaction pathway for acyl chlorides. masterorganicchemistry.com Unlike the SN1 and SN2 reactions of alkyl halides, the mechanism for acyl chlorides typically involves a two-step process: nucleophilic addition to the carbonyl carbon followed by elimination of the leaving group (chloride). masterorganicchemistry.comlibretexts.org This proceeds through a high-energy tetrahedral intermediate. khanacademy.orgyoutube.com

The reaction's classification as SN1-like or SN2-like depends on the timing of bond formation and cleavage. A concerted, SN2-like mechanism involves the nucleophile attacking as the leaving group departs, proceeding through a single transition state. koreascience.kr An SN1-like mechanism would involve the initial, rate-limiting departure of the chloride ion to form an acylium cation, which is then rapidly attacked by the nucleophile. This is less common for acyl chlorides but can be facilitated in highly polar, protic solvents that stabilize the ionic intermediates. libretexts.orglibretexts.org

The key steps are:

Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon. libretexts.org

Transition State: A single, high-energy transition state is formed where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking.

Product Formation: The new substituted product is formed along with the chloride ion.

This SN2-like pathway is distinct from the classic SN2 reaction at an sp³ carbon due to the involvement of the carbonyl π-system. masterorganicchemistry.com The high reactivity of acid chlorides like this compound is attributed to the inductive electron-withdrawing effect of the chlorine atom and poor resonance stabilization between the chlorine and the carbonyl group, which increases the electrophilicity of the carbonyl carbon. libretexts.org

Radical Intermediates in Catalytic Processes

Beyond polar reactions, this compound can participate in reactions involving radical intermediates, particularly through visible-light photoredox catalysis. rsc.org In these processes, the acyl chloride serves as a precursor to a highly reactive acyl radical. rsc.orgx-mol.com

The general mechanism under photoredox conditions is as follows:

Photoexcitation: A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst (PC*) acts as a potent reductant, transferring a single electron to the this compound. This forms a radical anion intermediate. nih.govresearchgate.net

Fragmentation: The radical anion is unstable and rapidly fragments, cleaving the carbon-chlorine bond to release a stable chloride anion (Cl⁻) and generate the key 2-(4-methylphenyl)acetyl radical.

Radical Reaction: The newly formed acyl radical can then engage in various synthetic transformations, such as addition to alkenes or alkynes, to form new carbon-carbon bonds. researchgate.net

This catalytic cycle allows for the generation of acyl radicals under mild conditions, avoiding the use of harsh reagents. rsc.org The 2-(4-methylphenyl)acetyl radical is a valuable intermediate for constructing more complex molecular architectures. cmu.edu

Concerted Cycloaddition Mechanisms

This compound is a common precursor for the in-situ generation of 4-methylphenylketene (p-tolylketene). This is typically achieved by dehydrochlorination using a tertiary amine base, such as triethylamine (B128534). wikipedia.orgnih.gov The resulting ketene (B1206846) is a highly reactive intermediate that readily undergoes cycloaddition reactions. scripps.edu

The most prominent of these is the [2+2] cycloaddition, which is fundamental to the Staudinger synthesis of β-lactams (from ketenes and imines) and the formation of cyclobutanones (from ketenes and alkenes). wikipedia.orgnih.gov According to the Woodward-Hoffmann rules, the thermal [2+2] cycloaddition is a concerted process that proceeds through a [π²s + π²a] transition state. wikipedia.orgunt.edu This involves the suprafacial approach of one component (e.g., the alkene) and the antarafacial approach of the other (the ketene). wikipedia.org Ketenes are uniquely suited for this geometry. wikipedia.org

While the concerted mechanism is widely accepted, some cycloadditions involving ketenes may proceed through a stepwise pathway involving a zwitterionic intermediate, especially when reacting with highly nucleophilic or electrophilic partners. nih.govunt.edu However, for many common substrates, the reaction is considered a concerted pericyclic process. unt.edu

Kinetic Studies of Reactivity

Kinetic studies provide quantitative data on how substrate structure and reaction conditions influence the rate of reactions involving this compound.

Influence of Substituent Effects on Reaction Rates

The reactivity of phenylacetyl chlorides is significantly influenced by substituents on the phenyl ring. The aminolysis of substituted phenylacetyl chlorides (Y-C₆H₄CH₂COCl) in acetonitrile (B52724) demonstrates this effect clearly. koreascience.kr The reaction rate is sensitive to the electronic nature of the substituent Y.

An electron-donating group, such as the p-methyl group in this compound, decreases the reaction rate compared to the unsubstituted analog (phenylacetyl chloride). Conversely, electron-withdrawing groups accelerate the reaction. This is because electron-donating groups reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. Electron-withdrawing groups have the opposite effect, making the carbonyl carbon more electrophilic and increasing the reaction rate. nih.gov

This relationship can be quantified using the Hammett equation. The positive value of the reaction constant (ρY ≈ 0.9-1.3) for this reaction series confirms that it is accelerated by electron-withdrawing substituents that stabilize the developing negative charge in the SN2-like transition state. koreascience.kr

Table 1: Effect of Substituents on the Rate of Aminolysis of Phenylacetyl Chlorides

Second-order rate constants (k₂) for the reaction of substituted phenylacetyl chlorides (Y-C₆H₄CH₂COCl) with aniline (B41778) in acetonitrile at -15.0 °C. Data sourced from Lee et al. koreascience.kr

Substituent (Y)k₂ (M⁻¹s⁻¹)Relative Rate (k_Y / k_H)
p-CH₃1.550.68
H2.281.00
p-Cl3.571.57
p-NO₂14.36.27

Solvent Effects on Reaction Kinetics

The solvent plays a critical role in determining the rate and, in some cases, the mechanism of nucleophilic substitution reactions. rsc.org Solvent effects are generally rationalized by considering the polarity of the solvent and its ability to stabilize reactants, transition states, and intermediates. slideshare.net

For reactions of acyl chlorides, a distinction is made between polar protic and polar aprotic solvents. libretexts.orgpressbooks.pub

Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions. They strongly favor SN1-type mechanisms by stabilizing the carbocation intermediate and the leaving group anion. libretexts.org

Polar Aprotic Solvents (e.g., acetonitrile, DMF, acetone) have a dipole moment but lack O-H or N-H bonds. They can solvate cations but are less effective at solvating anions. This leaves the nucleophile "bare" and more reactive, thus favoring SN2-type mechanisms. pressbooks.pub

Since the aminolysis of this compound follows an SN2-like mechanism, it is expected to be faster in polar aprotic solvents. koreascience.kr Studies on similar substrates, like p-toluenesulfonyl chloride, show that reaction rates can be 3 to 50 times higher in polar aprotic solvents such as acetonitrile or DMF compared to protic solvents like methanol. allresearchjournal.com This rate enhancement is attributed to the increased reactivity of the nucleophile, which is not as heavily solvated and "caged" as it would be in a protic solvent. allresearchjournal.com

Table 2: General Influence of Solvent Type on Reaction Rates

A qualitative comparison of expected reaction rates for the nucleophilic substitution of this compound in different solvent classes, based on established principles. pressbooks.puballresearchjournal.com

Solvent ClassTypical SolventsExpected Relative Rate for SN2-like MechanismReason
Polar AproticAcetonitrile, DMF, DMSOFastSolvates the counter-ion of the nucleophile but poorly solvates the nucleophile itself, increasing its reactivity. pressbooks.pub
Polar ProticWater, Methanol, EthanolSlowStabilizes the nucleophile through hydrogen bonding, reducing its energy and reactivity. allresearchjournal.com
Non-PolarHexane, TolueneVery SlowPoor solubility of ionic or polar reactants and poor stabilization of the charged transition state.

Stereochemical Aspects of Reactions

The spatial arrangement of atoms in molecules, or stereochemistry, plays a pivotal role in the reactions of this compound, primarily through the in situ generation of 4-methylphenylketene. The planar and electron-deficient nature of the ketene functional group dictates the stereochemical course of its reactions, particularly in cycloadditions and asymmetric synthesis.

Regioselectivity and Stereoselectivity in Cycloadditions

Cycloaddition reactions involving ketenes, such as the [2+2] cycloaddition, are powerful methods for the construction of four-membered rings. The regioselectivity and stereoselectivity of these reactions are of significant synthetic interest. This compound, upon treatment with a non-nucleophilic base like triethylamine, generates 4-methylphenylketene, which can then react with various unsaturated partners.

[2+2] Cycloaddition with Alkenes: The reaction of ketenes with alkenes is a thermally allowed [2s + 2a] cycloaddition, where the ketene acts as the antarafacial component. A key feature of these reactions is their stereospecificity with respect to the alkene component; the geometry of the alkene is retained in the resulting cyclobutanone (B123998) product. For instance, the reaction of a cis-alkene will yield a cis-substituted cyclobutanone, while a trans-alkene will give the trans-product.

The regioselectivity of the cycloaddition of unsymmetrical ketenes like 4-methylphenylketene with unsymmetrical alkenes is governed by electronic and steric factors. Theoretical studies using Density Functional Theory (DFT) on related intramolecular [2+2] cycloadditions of ene-ketenes suggest a model for predicting regioselectivity based on the stability of the developing charges in the transition state. The transition state can be described as having significant carbocationic character. The reaction proceeds through a transition state that leads to the more stable carbocation intermediate. For example, in the reaction with an alkene bearing a substituent, the pathway that places the substituent in a position to stabilize the positive charge will be favored.

[2+2] Cycloaddition with Imines (Staudinger Reaction): The reaction of a ketene with an imine, known as the Staudinger reaction, is a highly effective method for the synthesis of β-lactams (azetidin-2-ones), which are core structures in many important antibiotics. The stereochemical outcome of the Staudinger reaction can be controlled to produce either cis or trans β-lactams. The stereoselectivity is influenced by the nature of the substituents on both the ketene and the imine, as well as the reaction conditions. For instance, the reaction of ketenes with imines bearing an electron-withdrawing group on the nitrogen atom often leads to the formation of trans-β-lactams. Conversely, the use of different substituents can favor the cis-diastereomer.

While specific data on the regioselectivity of 4-methylphenylketene with a wide range of unsymmetrical alkenes is not extensively tabulated in the literature, the general principles of ketene cycloadditions provide a predictive framework.

Control of Stereochemistry in Asymmetric Synthesis

The development of methods to control the absolute stereochemistry in reactions involving this compound is a significant area of research, enabling the synthesis of enantiomerically pure or enriched compounds. This control is typically achieved through the use of chiral catalysts or chiral auxiliaries.

The general mechanism involves the formation of a chiral enolate intermediate from the reaction of the chiral catalyst with the ketene. This chiral enolate then reacts with the imine in a diastereoselective manner, leading to the enantiomerically enriched product after catalyst regeneration.

Chiral Auxiliaries: Another powerful strategy for controlling stereochemistry involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate. It directs the stereochemical outcome of a subsequent reaction before being removed. For instance, an achiral acid chloride can be reacted with a chiral alcohol or amine to form a chiral ester or amide. The chiral auxiliary then directs the stereoselective reaction at a different position of the molecule.

In the context of reactions involving acyl chlorides, chiral oxazolidinones are commonly used auxiliaries. The acyl chloride, such as this compound, can be used to acylate the chiral oxazolidinone. The resulting N-acyl oxazolidinone can then undergo highly diastereoselective reactions, such as alkylations or aldol (B89426) additions, at the α-carbon. The bulky chiral auxiliary effectively shields one face of the enolate, forcing the electrophile to attack from the less hindered face. After the desired transformation, the chiral auxiliary can be cleaved and recovered. This methodology allows for the synthesis of a wide range of enantiomerically pure compounds.

While specific data tables for the diastereoselective reactions of this compound attached to a chiral auxiliary are not compiled here, the principles of auxiliary-controlled stereoselection are well-established and provide a reliable method for asymmetric synthesis.

Advanced Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 2-(4-methylphenyl)acetyl chloride, offering precise information about the electronic environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to identify the number and type of hydrogen atoms in the molecule. The spectrum of this compound exhibits distinct signals corresponding to the aromatic, benzylic, and methyl protons. The electron-withdrawing nature of the acetyl chloride group significantly influences the chemical shifts of adjacent protons.

The aromatic region typically displays a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene ring. The two protons ortho to the acetylmethyl group are chemically equivalent, as are the two protons ortho to the methyl group, resulting in two signals that appear as doublets. The benzylic methylene (B1212753) (-CH₂-) protons, situated between the aromatic ring and the highly deshielded carbonyl group, appear as a sharp singlet. The methyl (-CH₃) protons of the tolyl group also produce a distinct singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-2, H-6)~7.25Doublet (d)2H
Aromatic (H-3, H-5)~7.15Doublet (d)2H
Benzylic (-CH₂-)~4.10Singlet (s)2H
Methyl (-CH₃)~2.35Singlet (s)3H

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy maps the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a unique signal, providing a count of the distinct carbon environments. The spectrum of this compound shows nine distinct signals. The carbonyl carbon of the acyl chloride group is the most deshielded, appearing at the lowest field (~171 ppm). The aromatic carbons resonate in the typical range of 125-140 ppm, while the aliphatic methylene and methyl carbons appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~171.0
Aromatic (C-4, C-CH₃)~139.0
Aromatic (C-1, C-CH₂COCl)~130.5
Aromatic (C-2, C-6)~130.0
Aromatic (C-3, C-5)~129.8
Benzylic (-CH₂-)~53.0
Methyl (-CH₃)~21.2

Advanced 2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR experiments provide correlational data that confirms the connectivity of atoms established by 1D NMR.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their ortho relationship on the benzene ring. sdsu.edu No other correlations would be expected due to the lack of proton-proton coupling across the methylene and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. sdsu.edu An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals: the aromatic proton signals (~7.15-7.25 ppm) to the aromatic CH carbon signals (~129.8-130.0 ppm), the methylene proton singlet (~4.10 ppm) to the benzylic carbon signal (~53.0 ppm), and the methyl proton singlet (~2.35 ppm) to the methyl carbon signal (~21.2 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments. sdsu.edu Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the benzylic methylene protons (-CH₂-) to the carbonyl carbon (C=O).

Correlations from the benzylic protons to the aromatic carbons C-1, C-2, and C-6.

A correlation from the methyl protons (-CH₃) to the aromatic carbons C-3, C-4, and C-5.

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Functional Group Identification and Vibrational Analysis

The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretch in an acyl chloride. nih.gov This band appears at a high frequency due to the inductive effect of the electronegative chlorine atom. Other significant absorptions correspond to aromatic C-H and C=C stretching, as well as the C-Cl bond stretch. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Vibrational ModeTechniqueTypical Frequency Range (cm⁻¹)Intensity
Aromatic C-H StretchIR, Raman3100 - 3000Medium-Weak
Aliphatic C-H StretchIR, Raman3000 - 2850Medium
C=O Stretch (Acyl Chloride)IR~1800Strong, Sharp
Aromatic C=C StretchIR, Raman1610, 1515Medium
C-Cl StretchIR, Raman800 - 600Medium-Strong

Spectroscopic Signatures of Chemical Transformations

Vibrational spectroscopy is highly effective for monitoring chemical reactions involving this compound. The high-frequency carbonyl band serves as a distinct diagnostic marker.

For instance, during the hydrolysis of this compound to 2-(4-methylphenyl)acetic acid, IR spectroscopy would show:

The disappearance of the sharp C=O stretching band at approximately 1800 cm⁻¹.

The appearance of a new, broader C=O stretching band at a lower frequency, typically around 1710 cm⁻¹, characteristic of a carboxylic acid dimer.

The appearance of a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which is indicative of the hydrogen-bonded hydroxyl group of the carboxylic acid.

Similarly, conversion to an ester, for example by reaction with ethanol to form ethyl 2-(4-methylphenyl)acetate, would result in the loss of the ~1800 cm⁻¹ acyl chloride peak and the emergence of a new strong C=O ester peak around 1740 cm⁻¹, along with C-O stretching bands between 1300 and 1000 cm⁻¹. These distinct shifts in key spectral bands allow for real-time monitoring of the reaction progress and confirmation of product formation.

Mass Spectrometry (MS) Applications for Structural Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as offering clues to the molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the molecule.

For "this compound" (C₉H₉ClO), the theoretical monoisotopic mass is 168.03419 Da. nih.gov An experimental HRMS measurement yielding a mass value very close to this theoretical value would provide strong evidence for the proposed molecular formula. The presence of the chlorine atom is also readily identified by the characteristic isotopic pattern, with the ³⁷Cl isotope giving a peak at approximately m/z 170, with an intensity of about one-third of the peak for the ³⁵Cl isotope. libretexts.org

Table 1: Theoretical Isotopic Distribution for C₉H₉ClO

Mass (Da)Relative Abundance (%)
168.03419100.0
169.037549.8
170.0312432.0
171.034593.1

This interactive table showcases the expected isotopic pattern for the molecular ion of this compound, which is a key feature in its HRMS analysis.

Electron Ionization Mass Spectrometry (EI-MS) is a common technique that involves bombarding a molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used for structural elucidation.

The fragmentation of "this compound" is expected to follow predictable pathways based on the stability of the resulting carbocations and neutral losses. Key fragmentation processes for acyl chlorides include the loss of the chlorine radical and the subsequent loss of carbon monoxide. ucalgary.ca

A primary fragmentation pathway would involve the cleavage of the C-Cl bond to form the highly stable acylium ion. For "this compound", this would result in a prominent peak corresponding to the [C₉H₉O]⁺ ion.

Expected Fragmentation Pathways:

Formation of the Acylium Ion:

C₉H₉ClO⁺˙ → [CH₃C₆H₄CH₂CO]⁺ + Cl˙

The resulting acylium ion would be observed at m/z 133.

Loss of Carbon Monoxide:

[CH₃C₆H₄CH₂CO]⁺ → [CH₃C₆H₄CH₂]⁺ + CO

This subsequent fragmentation would lead to the formation of the 4-methylbenzyl cation (a tropylium-like ion), which is highly stabilized by resonance, resulting in a very intense peak at m/z 105. nih.gov

Formation of the Tropylium Ion:

The 4-methylbenzyl cation can rearrange to the even more stable methyltropylium ion.

Other Fragmentations:

Loss of the entire acetyl chloride group to give a fragment corresponding to the toluene radical cation.

Cleavage of the benzyl-carbonyl bond.

Table 2: Predicted Major Fragments in the EI-Mass Spectrum of this compound

m/zProposed Fragment Ion
168Molecular Ion [C₉H₉ClO]⁺˙
133Acylium Ion [CH₃C₆H₄CH₂CO]⁺
1054-Methylbenzyl Cation/Methyltropylium Ion [C₈H₉]⁺
91Tropylium Ion [C₇H₇]⁺ (from loss of CH₃ from m/z 105)
77Phenyl Cation [C₆H₅]⁺

This interactive table summarizes the expected major fragment ions and their corresponding mass-to-charge ratios, providing a guide for interpreting the mass spectrum.

X-ray Crystallography of Derivatives

While obtaining a single crystal of the reactive "this compound" can be challenging, its derivatives, particularly amides, are often stable, crystalline solids. X-ray crystallography of these derivatives provides precise information about the molecular structure in the solid state.

For derivatives of "this compound," such as N-substituted amides, this technique can confirm the connectivity of the atoms and establish the stereochemistry of the molecule. For example, in the crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, the dihedral angle between the naphthalene and benzene rings was determined to be 82.50(7)°. nih.gov Similarly, in the structure of 2-chloro-N-(4-hydroxyphenyl)acetamide, the molecule was found to be nearly planar. researchgate.net These examples demonstrate the level of detail that can be obtained from single crystal X-ray diffraction studies of related amide derivatives.

Table 3: Representative Crystallographic Data for a Derivative

ParameterValueReference
CompoundN-Methyl-N-(2-methylphenyl)acetamide nih.gov
Molecular FormulaC₁₀H₁₃NO nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)11.288(2) nih.gov
b (Å)6.900(1) nih.gov
c (Å)12.234(2) nih.gov
β (°)94.88(3) nih.gov
V (ų)949.5(3) nih.gov

This interactive table presents typical crystallographic parameters obtained from a single crystal X-ray diffraction experiment on a related amide derivative.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. rsc.org Understanding these interactions is crucial for comprehending the physical properties of the solid material.

In the crystal structures of amides derived from "2-(4-methylphenyl)acetic acid," intermolecular hydrogen bonds involving the amide N-H and C=O groups are expected to be a dominant feature, often leading to the formation of chains or sheets. nih.gov For instance, in the crystal of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, molecules are linked by O-H···O hydrogen bonds, forming chains. nih.gov Additionally, π–π stacking interactions between the aromatic rings can further stabilize the crystal structure. nih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions within the crystal.

UV-Visible Spectroscopic Analyses of Chromophores

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the chromophores present in the molecule. msu.edu

The chromophore in "this compound" consists of the 4-methylphenyl group and the acetyl chloride group. The benzene ring is the primary chromophore, exhibiting characteristic π → π* transitions. wikipedia.org The carbonyl group of the acetyl chloride also has a chromophoric character, with a weaker n → π* transition. ucalgary.ca

The UV-Vis spectrum of "this compound" is expected to show absorptions characteristic of a substituted benzene ring. Benzene itself exhibits three π → π* transitions: two intense E-bands around 180 and 200 nm, and a weaker, structured B-band around 255 nm. wikipedia.org The presence of the methyl and acetyl chloride substituents will cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. The carbonyl group's n → π* transition typically appears at a longer wavelength but with a much lower intensity. ucalgary.ca

Table 4: Expected UV-Visible Absorption Maxima for the Chromophore in this compound

Transition TypeExpected λ_max Range (nm)Relative Intensity
π → π* (E-band)~200-220High
π → π* (B-band)~260-280Low
n → π*~300-320Very Low

This interactive table outlines the anticipated electronic transitions and their approximate absorption regions for the chromophore present in this compound.

The polarity of the solvent can also influence the position of the absorption maxima. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (a shift to shorter wavelengths). youtube.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

No specific studies utilizing Density Functional Theory to analyze the electronic structure of 2-(4-methylphenyl)acetyl chloride were found. Such a study would typically involve calculations of molecular geometry, vibrational frequencies, and electronic properties to understand the molecule's stability and reactivity.

There are no available Frontier Molecular Orbital (FMO) analyses for this compound. An FMO analysis would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule.

Molecular Electrostatic Potential (MEP) Analysis

No published Molecular Electrostatic Potential (MEP) maps or analyses for this compound were identified. An MEP analysis is used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack.

Non-Linear Optical (NLO) Property Predictions

There is no available research on the predicted Non-Linear Optical (NLO) properties of this compound. NLO studies involve calculating properties like dipole moment (μ), polarizability (α), and first hyperpolarizability (β) to assess a molecule's potential for applications in optical technologies.

Charge Distribution and Intermolecular Interaction Analysis

No studies containing Mulliken population analysis for this compound were found in the searched literature. This type of analysis is used to calculate the partial atomic charges on each atom within the molecule, providing insight into its electronic distribution and bonding characteristics.

Hirshfeld Surface Analysis and Fingerprint Maps

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron density of the entire crystal. The Hirshfeld surface is defined as the region where the contribution of the pro-molecule to the total electron density is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), electrostatic potential, and curvature, one can identify and characterize different types of intermolecular contacts, including hydrogen bonds and van der Waals interactions.

Fingerprint Maps

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. These plots display the distance from the surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). The distribution and shape of the points on the plot are characteristic of specific types of interactions. For instance, sharp spikes often represent strong hydrogen bonds, while more diffuse regions can indicate weaker van der Waals forces.

A hypothetical fingerprint plot for this compound would be expected to show significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, reflecting the prevalence of these atoms in the molecule and their likely involvement in crystal packing. The presence of the chlorine atom would also introduce potential Cl···H/H···Cl and Cl···C/C···Cl contacts.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a localized, Lewis-like description of the bonding in a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a set of localized orbitals that correspond to intuitive chemical concepts such as bonds, lone pairs, and core orbitals. wikipedia.org

The primary outputs of an NBO analysis include the natural atomic charges, the hybridization of atomic orbitals in forming bonds, and the energies of interactions between filled (donor) and empty (acceptor) orbitals. These donor-acceptor interactions, also known as hyperconjugative interactions, are key to understanding electron delocalization and the stability of the molecule. materialsciencejournal.org The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis could provide insights into:

The nature of the C-Cl bond and the polarity of the acetyl chloride group.

The extent of electron delocalization between the phenyl ring and the acetyl chloride moiety.

The hyperconjugative interactions involving the methyl group's C-H bonds and the aromatic ring.

Thermodynamic and Kinetic Modeling of Reactions

Thermodynamic and kinetic modeling of reactions involving this compound would involve computational studies to determine the energetics and reaction rates of its chemical transformations. Density functional theory (DFT) is a common method used for such modeling. nih.govresearchgate.net

Thermodynamic Modeling

Thermodynamic modeling focuses on the energy changes that occur during a reaction. Key parameters calculated include:

Enthalpy of reaction (ΔH): The heat absorbed or released during a reaction.

Gibbs free energy of reaction (ΔG): A measure of the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.

Equilibrium constants (K): Which can be derived from ΔG and indicate the extent to which a reaction will proceed to completion.

For example, modeling the hydrolysis of this compound would provide the ΔG for the reaction, indicating whether the formation of 2-(4-methylphenyl)acetic acid and hydrochloric acid is favorable under given conditions.

Kinetic Modeling

Kinetic modeling investigates the rate of a reaction and its mechanism. This involves:

Locating transition states (TS): The highest energy point along the reaction pathway.

Calculating activation energies (Ea or ΔG‡): The energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate.

Determining rate constants (k): Which quantify the speed of the reaction.

A kinetic model for a reaction of this compound, such as its reaction with an amine to form an amide, would identify the transition state structure and the associated activation energy, providing a detailed picture of the reaction mechanism. nih.govresearchgate.net

While specific data tables and detailed research findings for the computational and theoretical chemistry of this compound are not available in the current literature, the application of the methodologies described above would be instrumental in characterizing this compound at a molecular level.

Green Chemistry Principles and Sustainable Synthesis Strategies

Eco-Friendly Synthetic Approaches and Methodologies

The pursuit of eco-friendly synthesis for 2-(4-methylphenyl)acetyl chloride involves rethinking traditional approaches that often rely on hazardous reagents and generate significant waste streams. The core of this effort lies in the careful selection of solvents and the innovative use of catalytic systems.

Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for 50-80% of the mass in a standard batch operation and a significant portion of the life cycle environmental impact. skpharmteco.com Green chemistry encourages the use of safer, more benign solvents or, ideally, their complete elimination.

In the context of acyl chloride synthesis, strategies include:

Solvent Selection and Recycling: A patented method for the synthesis of the structurally similar 2,4,6-trimethyl phenylacetyl chloride introduces a low-boiling-point inert solvent like toluene. google.com Toluene is chosen because its boiling point is suitable for the reaction temperature, and it can be easily separated from the higher-boiling-point product by distillation and then recycled. google.com This approach minimizes solvent waste and simplifies the reclaimer operation, making it suitable for industrial application. google.com

Solvent-Free Synthesis: Significant advancements have been made in performing reactions under solvent-free conditions. For instance, the acylation of 4-aminophenol (B1666318) with acetyl chloride has been successfully carried out by grinding the reactants in a ball mill, eliminating the need for a solvent entirely. google.com This mechanical activation method could be explored for the synthesis of this compound, potentially offering a much greener alternative by drastically reducing waste and simplifying product work-up. google.com Some acylation reactions have also been achieved in solvent-free conditions using micro-channel reactors, which can offer enhanced efficiency. humanjournals.com

Table 1: Comparison of Solvent Strategies in Acyl Chloride Synthesis

StrategyExample ApplicationAdvantages
Solvent Recycling Synthesis of 2,4,6-trimethyl phenylacetyl chloride using toluene. google.comReduced solvent consumption; Simplified product separation; Lower operational cost. google.com
Solvent-Free Synthesis of acetaminophen (B1664979) via mechanical grinding of 4-aminophenol and acetyl chloride. google.comEliminates solvent waste; Reduces environmental impact; Simplifies process and work-up. google.com
Benign Solvent Systems Tosylation of starch in eco-friendly NaOH-urea media. rsc.orgUse of non-toxic, biodegradable solvents; Potential for new reaction pathways. rsc.org

The twelfth principle of green chemistry advocates for catalysis over stoichiometric reagents to minimize waste. acs.org Catalysts increase reaction efficiency and can often be used in small amounts and recycled, which is a significant improvement over stoichiometric reagents that are consumed in the reaction and contribute to by-product formation. acs.orgprimescholars.com

For the synthesis of this compound, which is typically prepared from 2-(4-methylphenyl)acetic acid, chlorinating agents like thionyl chloride or phosgene (B1210022) are used, often with a catalyst. google.comwikipedia.org

Solid Heterogeneous Catalysts: Research into related acylation reactions, such as Friedel-Crafts acylation, has focused on developing solid, reusable catalysts. acs.org Materials like zeolites, hydrated zirconia, and metal oxides supported on materials like MCM-41 have shown promise as active and reusable catalysts for the acylation of aromatic compounds with acyl chlorides. acs.org Developing a robust, solid, and recyclable catalyst for the chlorination of 2-(4-methylphenyl)acetic acid would represent a significant step forward in the sustainable production of this compound.

Waste Reduction and Atom Economy in Synthesis

Waste reduction is a cornerstone of green chemistry, encapsulated in the principle that it is better to prevent waste than to treat or clean it up after it has been created. youtube.com This is addressed through by-product minimization and by designing synthetic routes with high atom economy.

Traditional synthesis of acyl chlorides from carboxylic acids using thionyl chloride (SOCl₂) generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous by-products. wikipedia.org While these can be scrubbed, they represent waste streams that must be managed.

Strategies to minimize waste include:

Waste Stream Valorization: In industrial settings where by-products are unavoidable, finding uses for them is a key aspect of waste management. For example, crude acetyl chloride recovered as a by-product from other manufacturing processes can be purified. google.com A patented process describes treating this crude by-product with gaseous chlorine followed by fractional distillation to produce pure acetyl chloride, turning a waste stream into a valuable product. google.com

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating what percentage of the mass of the reactants is incorporated into the desired product. acs.org It provides a theoretical measure of how little waste a reaction generates. nih.gov

The calculation is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 acs.org

Let's evaluate the atom economy for a common synthesis of this compound from 2-(4-methylphenyl)acetic acid and thionyl chloride.

Reaction: C₉H₁₀O₂ + SOCl₂ → C₉H₉ClO + SO₂ + HCl

Table 2: Molecular Weights of Reactants and Products

CompoundFormulaMolecular Weight ( g/mol )Role
2-(4-methylphenyl)acetic acidC₉H₁₀O₂150.17Reactant
Thionyl chlorideSOCl₂118.97Reactant
This compound C₉H₉ClO 168.62 sigmaaldrich.comDesired Product
Sulfur dioxideSO₂64.07By-product
Hydrogen chlorideHCl36.46By-product

Atom Economy Calculation:

% Atom Economy = [168.62 / (150.17 + 118.97)] x 100 % Atom Economy = [168.62 / 269.14] x 100 % Atom Economy ≈ 62.6%

This calculation shows that, even with a 100% chemical yield, a maximum of only 62.6% of the mass of the reactants is converted into the desired product. The remaining 37.4% is lost as by-products (SO₂ and HCl). This highlights the inherent inefficiency of this common synthetic route from an atom economy perspective. primescholars.com Developing alternative routes, such as those involving addition reactions which can have 100% atom economy, would be a key goal for a greener synthesis of this compound. scranton.edu

Process Intensification and Energy Efficiency

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, safer, cleaner, and more energy-efficient processes. efce.info It is a core element of green chemical engineering. Instead of focusing on incremental improvements, it seeks step-change enhancements in manufacturing and processing.

For the synthesis of this compound, process intensification could involve:

Microreactors: The use of micro-channel reactors for acylation reactions has been shown to be an environmentally friendly approach. humanjournals.com These reactors offer superior heat and mass transfer, allowing for better control over reaction conditions, potentially leading to higher yields, fewer by-products, and enhanced safety, especially for exothermic reactions.

Derivatization from Renewable or Less Hazardous Feedstocks

A key principle of green chemistry is the use of renewable feedstocks. The conventional synthesis of this compound typically starts from petroleum-derived p-xylene (B151628). However, significant research is underway to produce p-xylene from biomass, which would provide a renewable starting point for the synthesis of the target compound.

One of the most promising routes to bio-based p-xylene is through the catalytic conversion of biomass-derived 2,5-dimethylfuran (B142691) (DMF). umn.eduacs.org DMF can be produced from fructose, which is readily available from various biomass sources. The conversion of DMF and ethylene (B1197577) to p-xylene can be achieved with high selectivity using zeolite catalysts. umn.eduacs.orgscitechdaily.com This process involves a Diels-Alder cycloaddition followed by dehydration. Researchers have achieved p-xylene yields of up to 75% using this method. scitechdaily.com

Another approach involves the catalytic fast pyrolysis of biomass, such as sawdust, over modified zeolite catalysts to directly produce a mixture of aromatic compounds, including p-xylene. researchgate.net While this method is promising, challenges remain in improving the selectivity for p-xylene.

Once renewable p-xylene is obtained, it can be converted to 2-(4-methylphenyl)acetic acid through established chemical transformations. For example, a patented method describes the synthesis of 2,5-dimethyl phenylacetyl chloride starting from p-xylene, involving chloromethylation, cyanidation, hydrolysis, and finally acyl chlorination. google.com While this specific patent is for a different isomer, the chemical principles can be adapted. A biocatalytic approach for the oxidation of p-xylene to p-toluic acid has also been explored, which could then be further elaborated to the target acetic acid derivative. researchgate.net

The development of economically viable routes to bio-based p-xylene is a critical step towards the sustainable production of this compound and its downstream products. upnjatim.ac.idresearchgate.net

Table 3: Overview of Potential Renewable Feedstock Routes to this compound

FeedstockKey IntermediateKey TransformationStatus
Biomass (e.g., starch, lignocellulose) 2,5-Dimethylfuran (DMF)Catalytic conversion of DMF and ethylene to p-xyleneResearch and development, promising results at lab scale. umn.eduacs.orgscitechdaily.com
Biomass (e.g., wood waste, agricultural residues) p-XyleneCatalytic fast pyrolysisResearch and development, challenges in selectivity remain. researchgate.net
Renewable p-Xylene 2-(4-methylphenyl)acetic acidOxidation and subsequent homologationEstablished chemical routes applicable to bio-based starting material.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing high-purity 2-(4-methylphenyl)acetyl chloride?

  • Methodological Answer : React 2-(4-methylphenyl)acetic acid with chlorinating agents (e.g., oxalyl chloride or thionyl chloride) in anhydrous dichloromethane at 0–5°C under nitrogen. Monitor reaction completion via FT-IR (disappearance of carboxylic acid O–H stretch at ~3000 cm⁻¹). Remove excess reagents under reduced pressure and purify via vacuum distillation (boiling point ~120–125°C). This method is adapted from protocols for synthesizing trehalose derivatives and other acyl chlorides .

Q. What safety protocols are critical during experimental handling of this compound?

  • Methodological Answer : Use a fume hood, nitrile gloves, and sealed goggles. Neutralize spills with sodium bicarbonate, and store under inert gas. In case of inhalation, relocate to fresh air and administer oxygen if needed. Skin exposure requires immediate washing with soap and water for 15 minutes. These protocols align with safety guidelines for structurally related chloroacetamides and sulfonyl chlorides .

Advanced Research Questions

Q. How can picosecond transient absorption spectroscopy resolve competing homolytic vs. heterolytic cleavage pathways in this compound under photolysis?

  • Methodological Answer : Use a 267 nm laser pulse to induce photodissociation in acetonitrile. Detect transient species via time-resolved UV-Vis:

  • Homolysis : Identify phenylacetyl radicals (absorption ~320 nm) using radical traps (e.g., TEMPO).
  • Heterolysis : Track acylium ion formation (λmax ~450 nm) and solvent-stabilized carbocations.
    Compare kinetic isotope effects in D₂O vs. H₂O to confirm mechanisms. This approach was validated for (4-methylphenyl)phenylmethyl chloride .

Q. What analytical strategies enable comprehensive impurity profiling of this compound?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column (0.1% formic acid in water/acetonitrile gradient) with ESI+ ionization. Identify impurities via m/z fragmentation patterns (e.g., hydrolyzed acid at m/z 165.1).
  • qNMR : Quantify residual acetic acid using ¹H-NMR (δ 2.15 ppm, singlet) with trimethylsilylpropionic acid as an internal standard.
    These methods align with pharmacopeial standards for acetyl chloride impurities .

Q. How do solvent polarity and substituent effects influence the solvolysis kinetics of this compound?

  • Methodological Answer : Perform kinetic studies in binary solvent systems (e.g., acetone/water) using conductometry or potentiometry. Calculate rate constants (k) and correlate with Kamlet-Taft solvent parameters (π*, α, β). DFT simulations (B3LYP/6-311+G(d,p)) model transition states, revealing accelerated hydrolysis in polar protic solvents due to acylium ion stabilization. Compare with experimental data for (4-methylphenyl)phenylmethyl chloride .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.